methylN-(2-aminopropyl)carbamatehydrochloride
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Overview
Description
methylN-(2-aminopropyl)carbamatehydrochloride: is a chemical compound with the molecular formula C5H12N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylN-(2-aminopropyl)carbamatehydrochloride typically involves the reaction of methyl carbamate with 2-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methyl carbamate+2-aminopropylamineHClMethyl N-(2-aminopropyl)carbamate;hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: methylN-(2-aminopropyl)carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and related compounds.
Scientific Research Applications
methylN-(2-aminopropyl)carbamatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methylN-(2-aminopropyl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
methylN-(2-aminopropyl)carbamatehydrochloride can be compared with other similar compounds, such as:
Ethyl N-(2-aminopropyl)carbamate;hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Propyl N-(2-aminopropyl)carbamate;hydrochloride: Contains a propyl group, leading to different chemical properties.
Butyl N-(2-aminopropyl)carbamate;hydrochloride: Features a butyl group, resulting in variations in reactivity and stability.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl N-(2-aminopropyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(6)3-7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEOMGACOCEPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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